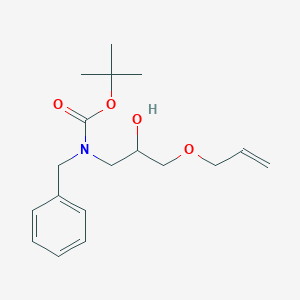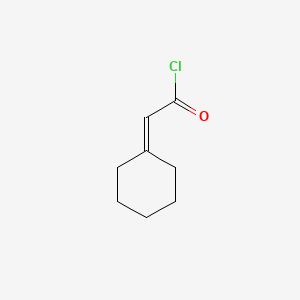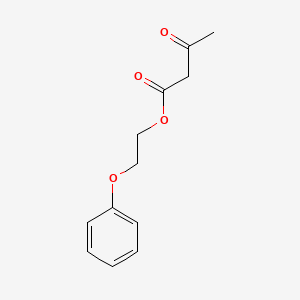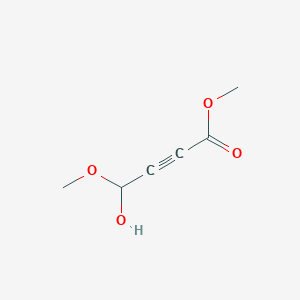
5-Methylcyclohexane-1,2,3,4-tetrol
Vue d'ensemble
Description
5-Methylcyclohexane-1,2,3,4-tetrol is a useful research compound. Its molecular formula is C7H14O4 and its molecular weight is 162.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Selective Extraction of Pyridines : TETROL is an efficient host compound for forming inclusion complexes with pyridine and methylpyridines, enabling selective extraction of pyridines from mixtures (Barton et al., 2013).
Inclusion of Methylcyclohexanones : It effectively includes cyclohexanone and methylcyclohexanones, particularly in their higher energy axial methyl conformations. This unique inclusion property demonstrates its potential in host-guest chemistry (Barton et al., 2015).
Methylcyclohexane Combustion Chemistry : A kinetic model of methylcyclohexane combustion developed in one study identifies intermediates and formation channels of toluene and benzene, crucial for understanding its combustion in fuel surrogates (Wang et al., 2014).
Host-Guest Complexes for Methylcyclohexanones : TETROL forms host-guest complexes with 3- and 4-methylcyclohexanones in their energetically unfavorable axial conformations (Barton et al., 2014).
Discovery in Plant Extracts : Oxygenated cyclohexanes, including TETROL derivatives, were identified in plant extracts of Piper species, suggesting their potential as new plant extracts (Taneja et al., 1991).
Behavior Change in Host Compound : TETROL exhibits a preference change for isomeric methylcyclohexanone guests when exposed to unsubstituted cyclohexanone, indicating a discriminatory behavior change (Barton et al., 2017).
Methylcyclohexane Dehydrogenation Catalysts : Research highlights the need for catalysts in methylcyclohexane dehydrogenation, particularly for low-temperature, high-pressure applications. This has potential industrial applications in the methylcyclohexane-toluene-hydrogen cycle (Meng et al., 2021).
Propriétés
IUPAC Name |
5-methylcyclohexane-1,2,3,4-tetrol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O4/c1-3-2-4(8)6(10)7(11)5(3)9/h3-11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTJYMNZLKFABJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(C(C1O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,7-Dimethyl-2,7-diazaspiro[4.4]nonane](/img/structure/B8140165.png)



![2-[4-(Carboxymethyl)cyclohexyl]acetic acid](/img/structure/B8140188.png)


![6-methyl-1H-pyrazolo[3,4-c]pyrazole](/img/structure/B8140228.png)
![1-[(Z)-2-nitroethenyl]-3-propan-2-ylbenzene](/img/structure/B8140233.png)


![2-[(2-Aminoacetyl)oxyamino]acetic acid](/img/structure/B8140257.png)